molecular formula C12H9BrN2O2 B8700964 5-Bromo-2-hydroxy-N-3-pyridinylbenzamide

5-Bromo-2-hydroxy-N-3-pyridinylbenzamide

Cat. No.: B8700964
M. Wt: 293.12 g/mol
InChI Key: DIXZZFJPRGMUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxy-N-3-pyridinylbenzamide is a brominated aromatic compound featuring a benzamide core substituted with a hydroxyl group at position 2, a bromine atom at position 5, and a 3-pyridinylamino group at the amide nitrogen.

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H9BrN2O2/c13-8-3-4-11(16)10(6-8)12(17)15-9-2-1-5-14-7-9/h1-7,16H,(H,15,17)

InChI Key

DIXZZFJPRGMUDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (CAS: N/A) Structure: Replaces the hydroxyl and benzamide groups with a dimethoxybenzylamine moiety. Crystallographic studies reveal intermolecular hydrogen bonding (N–H···N) stabilizing its solid-state structure . Synthesis: Prepared via reductive amination between 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde, highlighting a divergent synthetic pathway compared to benzamide derivatives .
  • 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS: N/A) Structure: Substitutes the hydroxyl group with fluorine and the 3-pyridinyl group with a 2-methoxyphenyl ring. The methoxy group may enhance solubility in polar solvents .
  • 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS: 1512044-54-0) Structure: Features a cyclopropylamine substituent and additional methyl group. Methyl groups increase hydrophobicity .

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